molecular formula C12H12N6O3 B2537975 5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide CAS No. 2034384-42-2

5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2537975
CAS No.: 2034384-42-2
M. Wt: 288.267
InChI Key: YASICGQNTLAOSU-UHFFFAOYSA-N
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Description

5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a sophisticated heterocyclic compound designed for early-stage drug discovery and medicinal chemistry research. Its structure incorporates two privileged scaffolds in pharmaceutical development: an isoxazole and a 1,2,4-oxadiazole ring, linked through a methylene carboxamide bridge to a 1-methyl-1H-pyrazole group. The 1,2,4-oxadiazole heterocycle is recognized for its significant role in medicinal chemistry, acting as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . This moiety is found in several commercially available drugs and exhibits a wide spectrum of biological activities, including potential as anticancer, antiviral, and antibacterial agents . Similarly, the isoxazole ring is a common feature in bioactive molecules and pharmaceuticals, such as the antibiotic sulfisoxazole . The combination of these heterocycles into a single molecule makes this compound a valuable candidate for screening against various biological targets, particularly for researching new enzyme inhibitors or receptor modulators. This product is offered exclusively for research and further manufacturing applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O3/c1-7-3-9(16-20-7)12(19)13-5-10-15-11(17-21-10)8-4-14-18(2)6-8/h3-4,6H,5H2,1-2H3,(H,13,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASICGQNTLAOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide typically involves the sequential assembly of its distinct rings. The process might start with the formation of the pyrazole ring, followed by the oxadiazole ring and finally integrating these with the isoxazole framework. The key steps often include:

  • Condensation reactions: to form the core rings.

  • Methylation reactions: to introduce the methyl groups.

  • Amidation: to attach the carboxamide group.

Industrial Production Methods

Industrial synthesis methods are optimized for scalability and cost-efficiency. These methods often employ automated systems to carry out the reactions under controlled conditions, ensuring high yield and purity. Continuous flow synthesis and microwave-assisted synthesis are potential techniques utilized to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole and isoxazole rings, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions may target the oxadiazole ring, converting it to its reduced form.

  • Substitution: : Halogenation and nitration are common substitution reactions that can modify the aromatic rings within the compound.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substituting agents: : Chlorine (Cl2), bromine (Br2), nitronium ion (NO2+).

Major Products

  • Oxidized forms include derivatives with hydroxyl groups or ketones.

  • Reduced forms might feature amine or hydroxyl groups.

  • Substituted products could have halogen atoms or nitro groups replacing hydrogen atoms on the aromatic rings.

Scientific Research Applications

The compound has diverse applications in several research areas:

  • Chemistry: : Utilized as a building block in organic synthesis, facilitating the creation of complex molecules.

  • Biology: : Investigated for its potential as a bioactive molecule, displaying antimicrobial, antifungal, and anticancer activities.

  • Medicine: : Explored as a lead compound for drug development due to its potential therapeutic properties.

  • Industry: : Used in the development of specialty chemicals and materials, such as novel polymers and agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: : Enzymes, receptors, and DNA molecules.

  • Pathways: : Can modulate signaling pathways, inhibit enzyme activity, or bind to DNA, affecting gene expression.

Comparison with Similar Compounds

Key Observations :

  • Chloro and cyano substituents in analogs 3a–3b increase molecular weight and lipophilicity (Cl: +34.45 g/mol, CN: +26.02 g/mol) compared to the target’s methyl groups, which may improve solubility .
  • Both the target and analogs use carboxamide linkages, suggesting comparable synthetic accessibility via EDCI/HOBt-mediated coupling .

Physicochemical Properties

Compound Name (Reference) Melting Point (°C) Molecular Formula Calculated Molecular Weight (g/mol)
Target Compound Not reported C₁₃H₁₄N₆O₂ 298.30
3a 133–135 C₂₁H₁₅ClN₆O 402.83
3b 171–172 C₂₁H₁₄Cl₂N₆O 437.27

Key Observations :

  • The target’s lower molecular weight (298.30 vs. 402–437 g/mol for analogs) may improve bioavailability.
  • Higher melting points in dichloro-substituted analogs (e.g., 3b: 171–172°C) suggest stronger crystalline packing due to halogen interactions, whereas the target’s melting point is likely influenced by its oxadiazole’s planar geometry .

Spectroscopic and Analytical Data

Compound Name (Reference) $ ^1\text{H-NMR} $ (δ, ppm) MS (ESI) [M+H]⁺ Elemental Analysis (C/H/N)
Target Compound Expected peaks: δ 8.1–7.4 (pyrazole), δ 2.6 (CH₃) Predicted: 299.1 Not reported
3a δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H) 403.1 Calcd: C 62.61, H 3.75, N 20.86
3b δ 8.12 (s, 1H), 7.55–7.43 (m, 9H), 2.65 (s, 3H) 437.1 Calcd: C 57.68, H 3.23, N 19.22

Key Observations :

  • The target’s $ ^1\text{H-NMR} $ would lack aromatic proton multiplicity (e.g., m, 10H in 3a) due to its simpler aryl substitution pattern.
  • Analogs 3a–3b show precise elemental analysis matches (e.g., 3a: Found C 62.82 vs. Calcd 62.61), underscoring the importance of purity assessment for the target .

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